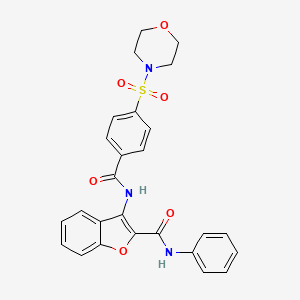

3-(4-(morpholinosulfonyl)benzamido)-N-phenylbenzofuran-2-carboxamide

説明

3-(4-(Morpholinosulfonyl)benzamido)-N-phenylbenzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a carboxamide group at position 2 and a 4-(morpholinosulfonyl)benzamido moiety at position 3. The morpholinosulfonyl group introduces both sulfonamide and morpholine functionalities, which are known to enhance solubility and modulate biological activity in medicinal chemistry . The compound’s structural complexity arises from its multi-step synthesis, involving Friedel-Crafts reactions, nucleophilic substitutions, and cyclization processes, as inferred from analogous sulfonyl-containing heterocycles .

特性

IUPAC Name |

3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O6S/c30-25(18-10-12-20(13-11-18)36(32,33)29-14-16-34-17-15-29)28-23-21-8-4-5-9-22(21)35-24(23)26(31)27-19-6-2-1-3-7-19/h1-13H,14-17H2,(H,27,31)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBYSYPPPSDFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(morpholinosulfonyl)benzamido)-N-phenylbenzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the benzamido group through an amide coupling reaction. The morpholinosulfonyl group is then introduced via sulfonylation reactions. These steps often require specific catalysts, solvents, and controlled reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are crucial to obtain the desired product with high purity.

化学反応の分析

Types of Reactions: 3-(4-(morpholinosulfonyl)benzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

科学的研究の応用

3-(4-(morpholinosulfonyl)benzamido)-N-phenylbenzofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

Industry: Its chemical properties make it useful in the development of new materials, including polymers and advanced composites.

作用機序

The mechanism of action of 3-(4-(morpholinosulfonyl)benzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The morpholinosulfonyl group can enhance binding affinity and specificity, while the benzofuran core may facilitate interactions with hydrophobic regions of target molecules. Pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression modulation.

類似化合物との比較

Table 1. Structural and Spectral Comparison

Table 2. Functional Group Impact on Properties

生物活性

3-(4-(morpholinosulfonyl)benzamido)-N-phenylbenzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

The biological activity of this compound primarily involves its role as a protein kinase inhibitor . Protein kinases are crucial in regulating cellular functions such as growth, differentiation, and apoptosis. By inhibiting specific kinases, this compound may disrupt cancer cell proliferation and induce apoptosis.

Key Targets:

- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) : Involved in angiogenesis, its inhibition can reduce tumor growth by cutting off the blood supply.

- Other Kinases : The compound may also target various other kinases involved in cancer progression.

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 1.48 | Induces apoptosis and cell cycle arrest |

| NCI-H23 (Lung Cancer) | 0.49 | VEGFR-2 inhibition and apoptosis induction |

In vitro assays showed that the compound exhibited significant antiproliferative effects, with IC50 values indicating potent activity against non-small cell lung carcinoma cell lines A549 and NCI-H23. Notably, the compound's efficacy was comparable to established chemotherapeutic agents like staurosporine .

Apoptosis Induction

Cell cycle analysis using Annexin V-FITC/PI staining revealed that treatment with the compound significantly increased the percentage of apoptotic cells in both A549 and NCI-H23 cell lines. For instance:

- A549 : 42.05% apoptosis induced by the compound.

- NCI-H23 : 34.59% apoptosis for one derivative and 36.81% for another.

These results suggest that the compound not only inhibits cell growth but also actively promotes programmed cell death, a desirable trait in anticancer therapeutics .

Case Studies

A study published in Nature demonstrated that derivatives of benzofuran compounds, including those similar to this compound, showed promising results in preclinical models. The study highlighted:

- Enhanced Efficacy : Compounds with morpholino substitutions displayed improved cytotoxicity against lung cancer cell lines compared to their non-morpholino counterparts.

- Mechanistic Insights : Investigations into signaling pathways indicated that these compounds could effectively inhibit pathways critical for tumor survival and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。